molecular formula C16H13N3O3 B10870814 3-(Phenoxyacetylhydrazono)-2-indolinone CAS No. 154910-40-4

3-(Phenoxyacetylhydrazono)-2-indolinone

Cat. No.: B10870814
CAS No.: 154910-40-4
M. Wt: 295.29 g/mol
InChI Key: XGBZNFPTGLLNDG-UHFFFAOYSA-N
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Description

3-(Phenoxyacetylhydrazono)-2-indolinone is a chemical compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indolinone core, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The phenoxyacetylhydrazono group attached to this core contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenoxyacetylhydrazono)-2-indolinone typically involves the reaction of indolinone derivatives with phenoxyacetylhydrazine. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated synthesis equipment can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Phenoxyacetylhydrazono)-2-indolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxyacetylhydrazono group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown promising biological activities, including antimicrobial and anticancer properties.

    Medicine: Research indicates potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Phenoxyacetylhydrazono)-2-indolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

    Indolinone Derivatives: Compounds such as sunitinib and sorafenib, which are also indolinone derivatives, share structural similarities with 3-(Phenoxyacetylhydrazono)-2-indolinone.

    Phenoxyacetylhydrazones: Other phenoxyacetylhydrazone derivatives may exhibit similar chemical properties and biological activities.

Uniqueness: this compound stands out due to its specific combination of the indolinone core and phenoxyacetylhydrazono group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific and industrial applications.

Properties

CAS No.

154910-40-4

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-phenoxyacetamide

InChI

InChI=1S/C16H13N3O3/c20-14(10-22-11-6-2-1-3-7-11)18-19-15-12-8-4-5-9-13(12)17-16(15)21/h1-9,17,21H,10H2

InChI Key

XGBZNFPTGLLNDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O

Origin of Product

United States

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